molecular formula C20H24N2O3 B1215145 Echitamidine

Echitamidine

Cat. No.: B1215145
M. Wt: 340.4 g/mol
InChI Key: DWLJVOJBWLYMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echitamidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of curan-17-oic acid, featuring modifications at specific positions that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Echitamidine typically involves multi-step organic reactions. The process begins with the preparation of the curan-17-oic acid backbone, followed by selective dehydrogenation at positions 2 and 16. The hydroxyl group is introduced at position 19 through a hydroxylation reaction, and the final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.

Types of Reactions:

    Oxidation: The hydroxyl group at position 19 can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bonds at positions 2 and 16 can be reduced to single bonds, altering the compound’s reactivity.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include fully saturated derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Echitamidine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Echitamidine involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

  • Curan-17-oic acid, 2,16-didehydro-20-hydroxy-, methyl ester, (20alpha)-
  • (19S)-19-Acetyloxy-2,16-didehydro-20-hydroxycuran-17-oic acid methyl ester

Comparison: Echitamidine is unique due to its specific hydroxylation and esterification patterns These modifications enhance its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3

InChI Key

DWLJVOJBWLYMJO-UHFFFAOYSA-N

SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Synonyms

echitamidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echitamidine
Reactant of Route 2
Echitamidine
Reactant of Route 3
Echitamidine
Reactant of Route 4
Echitamidine
Reactant of Route 5
Reactant of Route 5
Echitamidine
Reactant of Route 6
Echitamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.